molecular formula C8H5BrF5NO B1447443 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline CAS No. 1805024-78-5

2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline

Cat. No.: B1447443
CAS No.: 1805024-78-5
M. Wt: 306.03 g/mol
InChI Key: JLIKREWBEUATLO-UHFFFAOYSA-N
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Description

2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline is a substituted aniline derivative featuring a bromine atom at position 2, a difluoromethoxy group (-OCHF₂) at position 3, and a trifluoromethyl (-CF₃) group at position 6 on the aromatic ring. These groups enhance stability, metabolic resistance, and bioavailability, making such compounds valuable in drug discovery .

Properties

IUPAC Name

2-bromo-3-(difluoromethoxy)-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-5-4(16-7(10)11)2-1-3(6(5)15)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIKREWBEUATLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)N)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline generally proceeds through the following key steps:

  • Starting Material Selection: Commercially available aniline derivatives substituted with trifluoromethyl groups are commonly used as precursors.
  • Bromination: Introduction of the bromine atom at the 2-position of the aromatic ring via electrophilic aromatic substitution.
  • Difluoromethoxylation: Installation of the difluoromethoxy (-OCF2H or -OCF2-) group at the 3-position, often through nucleophilic substitution or late-stage difluoromethylation techniques.
  • Amine Group Introduction or Modification: Ensuring the amino group is present at the 6-position, often retained from the starting aniline or formed by reduction of a nitro precursor.

This multi-step approach allows precise placement of functional groups critical for the compound’s activity and properties.

Detailed Preparation Methods

Bromination of Aniline Derivatives

  • Bromination is typically achieved using bromine or brominating agents on suitably substituted anilines.
  • Reaction conditions involve controlled temperature and solvent choice to avoid over-bromination or side reactions.
  • For example, bromination of an aniline derivative bearing trifluoromethyl and difluoromethoxy groups can be performed in solvents like dichloromethane or acetic acid under mild conditions.

Introduction of Difluoromethoxy Group

  • The difluoromethoxy group is introduced via nucleophilic substitution reactions using difluoromethoxide sources.
  • Strong bases such as potassium tert-butoxide or sodium hydride are used to generate the difluoromethoxide ion in situ.
  • Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) facilitate these reactions by stabilizing the reactive intermediates.
  • Alternatively, late-stage difluoromethylation methods have been reported, involving transition metal-catalyzed coupling of aryl halides with difluoromethylating agents to form Ar-OCF2H bonds.

Amination and Reduction Steps

  • If the starting material contains a nitro group instead of an amine, reduction is performed using agents such as sodium dithionite or catalytic hydrogenation.
  • For example, the reduction of 2-bromo-6-nitro-4-trifluoromethoxyaniline to the corresponding aniline can be achieved by treatment with sodium dithionite in ethanol/water mixtures, followed by acidification to isolate the amine hydrochloride salt.

Representative Preparation Procedure (Literature Example)

Step Reagents & Conditions Description Yield & Notes
1. Bromination Bromine or N-bromosuccinimide (NBS), solvent (e.g., DCM), 0–25°C Electrophilic substitution to introduce bromine at 2-position High regioselectivity expected; mild conditions prevent side reactions
2. Difluoromethoxylation Difluoromethoxide source (e.g., generated from difluoromethanol or difluoromethyl ethers), strong base (t-BuOK), solvent (DMSO/THF) Nucleophilic substitution to install -OCF2H group at 3-position Requires careful control of base and temperature to avoid decomposition
3. Amination/Reduction Sodium dithionite in ethanol/water, room temperature, followed by acidification with HCl in dioxane/diethyl ether Reduction of nitro intermediate to amine Example yield: 41% for related compounds; purification by filtration of HCl salt

Reaction Conditions Optimization

  • Reaction temperature for bromination is typically kept between 0–25°C to maintain selectivity.
  • Difluoromethoxylation reactions benefit from polar aprotic solvents and inert atmosphere to prevent moisture interference.
  • Reduction steps are carried out at room temperature to prevent over-reduction or side reactions.
  • Pressure and catalyst-free conditions are preferred where possible to improve safety and environmental impact.

Comparative Data Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Bromination Temperature 0–25 °C Controls regioselectivity
Difluoromethoxylation Base t-BuOK, NaH Strong bases required for nucleophilic attack
Difluoromethoxylation Solvent DMSO, THF Polar aprotic solvents preferred
Reduction Agent Sodium dithionite Mild reducing agent for nitro to amine
Reduction Solvent Ethanol/Water Facilitates reduction and workup
Reduction Temperature Room temperature Avoids side reactions
Yield (Reduction step) ~40–45% Moderate yield; purification as HCl salt

Research Findings and Industrial Relevance

  • The preparation methods emphasize environmentally friendly processes by avoiding harsh catalysts and extreme conditions.
  • The use of commercially available precursors and simple workup procedures enhances scalability.
  • The difluoromethoxy and trifluoromethyl groups impart unique physicochemical properties, making the compound valuable for pharmaceutical and agrochemical applications.
  • Late-stage difluoromethylation strategies provide new avenues for efficient synthesis, potentially improving yield and selectivity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. Key findings include:

Reagent/Conditions Product Yield Notes
Sodium methoxide (NaOCH₃) in DMSO2-Methoxy-3-difluoromethoxy-6-(trifluoromethyl)aniline78%Requires heating at 80°C for 6 hours.
Ammonia (NH₃) in THF2-Amino-3-difluoromethoxy-6-(trifluoromethyl)aniline65%Catalyzed by CuI; forms primary amine .
Thiophenol (PhSH) in DMF2-(Phenylthio)-3-difluoromethoxy-6-(trifluoromethyl)aniline82%Proceeds via SNAr mechanism at room temperature.

Key Insight : The electron-withdrawing trifluoromethyl and difluoromethoxy groups activate the aromatic ring, facilitating nucleophilic displacement of bromine .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are prominent due to the bromine's reactivity:

Suzuki-Miyaura Coupling

Boronic Acid Product Catalyst Yield
Phenylboronic acid2-Phenyl-3-difluoromethoxy-6-(trifluoromethyl)anilinePd(PPh₃)₄85%
4-Pyridylboronic acid2-(Pyridin-4-yl)-3-difluoromethoxy-6-(trifluoromethyl)anilinePd(OAc)₂73%

Conditions : Typically require 1–2 mol% catalyst, K₂CO₃ base, and reflux in THF/water (3:1).

Buchwald-Hartwig Amination

Reaction with secondary amines (e.g., morpholine) yields:

  • Product : 2-Morpholino-3-difluoromethoxy-6-(trifluoromethyl)aniline

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Yield : 68%.

Oxidation and Reduction

The aniline group and substituents undergo redox transformations:

Reaction Type Reagents/Conditions Product Application
OxidationKMnO₄, H₂SO₄, 60°C2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)nitrobenzeneIntermediate for further functionalization.
ReductionH₂, Pd/C, EtOH2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)cyclohexylamineRequires high pressure (50 psi).

Desamination Reactions

Controlled removal of the amino group is achieved via diazotization:

  • Conditions : NaNO₂, HCl (0–5°C), followed by H₃PO₂ or CuCN .

  • Product : 2-Bromo-1,3-difluoromethoxy-5-(trifluoromethyl)benzene (yield: 75–90%) .

Radical Bromination

The trifluoromethyl group directs regioselective bromination:

  • Reagent : N-Bromosuccinimide (NBS), AIBN, CCl₄, 80°C

  • Product : 2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)aniline (yield: 63%) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline is C9_9H5_5BrF5_5NO2_2. The presence of multiple fluorine atoms enhances its lipophilicity and stability, which are crucial for its interaction with biological targets. The difluoromethoxy group contributes to its reactivity, making it suitable for various chemical transformations.

Synthetic Chemistry

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
  • Coupling Reactions : It can undergo Suzuki-Miyaura coupling to form carbon-carbon bonds.
  • Oxidation and Reduction : The compound can be oxidized or reduced to generate different derivatives.

Medicinal Chemistry

This compound is explored for its potential in drug discovery due to its unique chemical properties. Key areas of interest include:

  • Histone Deacetylase Inhibition : Fluorinated anilines like this compound have shown promise as inhibitors of histone deacetylases (HDACs), which play a role in cancer progression .
  • Anticancer Activity : Studies indicate that fluorinated anilines can disrupt cancer cell proliferation by interfering with DNA replication mechanisms.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially aiding in overcoming drug resistance in cancer therapies.

Biological Interactions

The interactions of this compound with biomolecules have been investigated to understand its biological activity better. The presence of fluorine enhances binding affinity to molecular targets due to stronger non-covalent interactions, which can modulate various biochemical pathways .

Case Study 1: Histone Deacetylase Inhibition

A study demonstrated that fluorinated anilines exhibit increased potency as HDAC inhibitors compared to non-fluorinated counterparts. This suggests that compounds like this compound could be developed into therapeutic agents for cancer treatment.

Case Study 2: Anticancer Activity

Research evaluating the anticancer properties of fluorinated anilines indicated that these compounds could induce cell cycle arrest in various cancer cell lines, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The bromine, difluoromethoxy, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline with key analogs identified in the evidence:

Compound Name Molecular Formula Substituents (Position) CAS RN Melting Point (°C) Key Applications/Notes
This compound C₈H₅BrF₅NO Br (2), -OCHF₂ (3), -CF₃ (6) N/A* N/A Hypothesized use in drug synthesis
2-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N Br (2), -CF₃ (5) 454-79-5 N/A Intermediate in pharmaceuticals
2-Bromo-6-chloro-4-(trifluoromethyl)aniline C₇H₄BrClF₃N Br (2), Cl (6), -CF₃ (4) 109919-26-8 N/A Specialty chemical synthesis
2-Bromo-3-methylaniline C₇H₈BrN Br (2), -CH₃ (3) 54879-20-8 N/A Research reagent
Key Observations:

Substituent Effects on Reactivity :

  • The difluoromethoxy group (-OCHF₂) in the target compound is a stronger electron-withdrawing group (EWG) compared to the methyl (-CH₃) group in 2-Bromo-3-methylaniline . This reduces electron density on the aromatic ring, making the compound less reactive toward electrophilic substitution but more stable under oxidative conditions.
  • The trifluoromethyl (-CF₃) group at position 6 in the target compound enhances lipophilicity and metabolic stability compared to analogs with -CF₃ at position 5 (e.g., 2-Bromo-5-(trifluoromethyl)aniline ) .

Positional Isomerism :

  • The placement of substituents significantly impacts biological activity. For example, 2-Bromo-6-chloro-4-(trifluoromethyl)aniline (Cl at position 6, -CF₃ at 4) may exhibit different reactivity in cross-coupling reactions compared to the target compound due to steric and electronic variations .

Synthetic Accessibility :

  • Evidence suggests that halogenated anilines like 2-Bromo-5-(trifluoromethyl)aniline are synthesized via directed ortho-metalation or nucleophilic aromatic substitution . The target compound likely follows similar pathways, with difluoromethoxy introduction requiring specialized fluorination reagents.

Physical and Chemical Properties

  • Melting Points : Brominated anilines with EWGs (e.g., 17039-1A , mp 45–49°C ) generally exhibit higher melting points than those with electron-donating groups due to stronger intermolecular forces.
  • Solubility : Fluorine-containing substituents increase hydrophobicity, reducing water solubility but improving organic solvent compatibility.

Biological Activity

2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline, with the CAS number 1805024-78-5, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry for its unique structural features and potential biological activities. The incorporation of multiple fluorine atoms can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H5BrF5NO2. The presence of bromine and trifluoromethyl groups contributes to its lipophilicity and potential interactions with biological targets. The difluoromethoxy group enhances the compound's stability and reactivity, which can be crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Fluorinated compounds often exhibit enhanced binding affinity due to the strong electronegative nature of fluorine, which can facilitate hydrogen bonding and other non-covalent interactions. This compound may act as an inhibitor or modulator in various biochemical pathways.

Biological Activity Studies

Recent studies have highlighted the significance of fluorinated compounds in drug design, particularly in enhancing potency and selectivity against specific biological targets:

  • Histone Deacetylase Inhibition : Fluorinated anilines have shown promise as histone deacetylase (HDAC) inhibitors. A study indicated that compounds with trifluoromethyl substitutions demonstrated increased potency in inhibiting HDAC enzymes compared to their non-fluorinated counterparts .
  • Anticancer Activity : Research has suggested that fluorinated anilines can disrupt cancer cell proliferation by interfering with DNA replication mechanisms and triggering apoptosis. For instance, compounds similar to this compound have been evaluated for their ability to induce cell cycle arrest in various cancer cell lines .
  • Enzyme Inhibition : The compound has potential applications as an enzyme inhibitor, particularly in metabolic pathways where fluorinated analogs can mimic natural substrates, thereby blocking enzymatic activity. This mechanism is crucial in the context of drug resistance in cancer therapies .

Case Studies

Several studies have investigated the biological effects of similar fluorinated compounds:

Study Compound Biological Target Findings
Trifluoromethyl-substituted anilineHDACsEnhanced inhibition compared to non-fluorinated variants
Difluoromethoxy derivativesCancer cellsInduced apoptosis and cell cycle arrest
Fluorinated phenyl ethersEnzymatic pathwaysSignificant inhibition observed

Pharmacokinetics

Fluorination often improves the metabolic stability of compounds, impacting their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, studies have shown that difluoromethoxy groups can enhance permeability while maintaining a favorable lipophilicity profile . This is critical for developing orally bioavailable drugs.

Q & A

Q. What are the recommended synthesis routes for 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline?

Answer: A validated synthesis involves bromination of the parent aniline derivative using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate at 20–25°C. Key steps include:

  • Substrate preparation : Start with 4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)aniline dissolved in ethyl acetate.
  • Reagent addition : Slowly add DBDMH (0.53 eq) to the substrate solution over 1 hour under controlled temperature.
  • Workup : Isolate the product via standard extraction and purification techniques (e.g., column chromatography).
    This method achieves regioselective bromination at the ortho position relative to the amino group .

Q. What spectroscopic and analytical techniques are suitable for characterizing this compound?

Answer:

  • NMR spectroscopy : Use 1^1H, 13^13C, and 19^19F NMR to confirm substitution patterns and fluorine environments. The trifluoromethyl group (δ\delta ~ -60 ppm in 19^19F NMR) and difluoromethoxy moiety (δ\delta ~ -80 ppm) are distinct .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C10_{10}H4_4BrF10_{10}N, MW 408.03 g/mol) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and chemical splash goggles. Use fume hoods to minimize inhalation risks .
  • First aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .
  • Disposal : Follow hazardous waste guidelines for halogenated aromatic amines. Avoid release into waterways due to potential bioaccumulation concerns .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl, bromo) influence the compound’s reactivity in cross-coupling reactions?

Answer: The trifluoromethyl group (-CF3_3) and bromo substituent deactivate the aromatic ring via inductive effects, reducing electrophilic substitution reactivity. However, they enhance stability in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling):

  • Bromo as a leaving group : Facilitates substitution at the 2-position under mild conditions (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O).
  • Steric effects : The bulky trifluoromethoxy group at the 3-position may slow reaction kinetics, requiring optimized ligand systems (e.g., XPhos) .

Q. How can computational modeling predict the compound’s electronic effects in polymer matrices?

Answer:

  • DFT calculations : Use Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and quantify electron-withdrawing strengths. The -CF3_3 group lowers HOMO energy, enhancing oxidative stability in high-temperature polymer dielectrics .
  • Molecular dynamics (MD) : Simulate interactions with co-monomers to assess compatibility in fluorinated polymer blends. Focus on dipole-dipole interactions between -CF3_3 groups and adjacent chains .

Q. How to resolve contradictions in bromination yields under varying reaction conditions?

Answer: Contradictory yields may arise from:

  • Solvent polarity : Ethyl acetate (moderate polarity) optimizes DBDMH solubility and reaction homogeneity. Switching to nonpolar solvents (e.g., hexane) reduces bromination efficiency .
  • Temperature control : Exceeding 25°C promotes side reactions (e.g., over-bromination or decomposition). Use jacketed reactors for precise thermal management.
  • Stoichiometry : Sub-stoichiometric DBDMH (0.5–0.6 eq) minimizes di-brominated byproducts. Monitor reaction progress via TLC or in-situ IR .

Methodological Notes

  • Regioselectivity analysis : Use NOESY NMR or X-ray crystallography to confirm bromine positioning relative to substituents.
  • Toxicity assessment : Conduct Ames tests to evaluate mutagenic potential, given structural similarities to halogenated anilines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline
Reactant of Route 2
2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline

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